molecular formula C21H25ClN2O3S B11350093 1-[(4-chlorobenzyl)sulfonyl]-N-(2,5-dimethylphenyl)piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(2,5-dimethylphenyl)piperidine-4-carboxamide

Cat. No.: B11350093
M. Wt: 421.0 g/mol
InChI Key: IHYMFYCHLZCQEZ-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a piperidine ring with various functional groups

Preparation Methods

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride to form (4-chlorophenyl)methanesulfonyl chloride . This intermediate is then reacted with 2,5-dimethylphenylamine to form the desired piperidine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar compounds to 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE include other piperidine derivatives and sulfonyl-containing compounds. Some examples are:

The uniqueness of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(2,5-dimethylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-15-3-4-16(2)20(13-15)23-21(25)18-9-11-24(12-10-18)28(26,27)14-17-5-7-19(22)8-6-17/h3-8,13,18H,9-12,14H2,1-2H3,(H,23,25)

InChI Key

IHYMFYCHLZCQEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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